2,4-Dimethylbenzoyl chloride
Overview
Description
2,4-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2,4-dimethylbenzene (also known as m-xylene) with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylbenzoic acid and hydrochloric acid.
Reduction: The carbonyl group in this compound can be reduced to form 2,4-dimethylbenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride or other hydride donors under anhydrous conditions.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2,4-Dimethylbenzoic acid: Formed from hydrolysis.
2,4-Dimethylbenzyl alcohol: Formed from reduction.
Scientific Research Applications
2,4-Dimethylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Polymer Chemistry: It is used in the preparation of polymeric materials, where it acts as a building block for the synthesis of functionalized polymers.
Material Science: It is used in the modification of surfaces and the preparation of advanced materials with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2,4-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in these reactions typically follow a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: The parent compound without methyl substitutions.
2,4-Dimethoxybenzoyl chloride: A similar compound with methoxy groups instead of methyl groups.
2,4,6-Trimethylbenzoyl chloride: A compound with an additional methyl group at the 6 position.
Uniqueness
2,4-Dimethylbenzoyl chloride is unique due to the presence of two methyl groups at the 2 and 4 positions, which influence its reactivity and physical properties. The methyl groups provide steric hindrance and electron-donating effects, which can affect the compound’s reactivity compared to benzoyl chloride and other substituted benzoyl chlorides.
Properties
IUPAC Name |
2,4-dimethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOGRBULLOEKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176313 | |
Record name | Benzoyl chloride, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-42-5 | |
Record name | 2,4-Dimethylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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